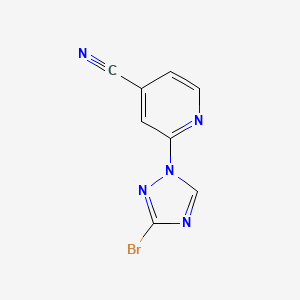

2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

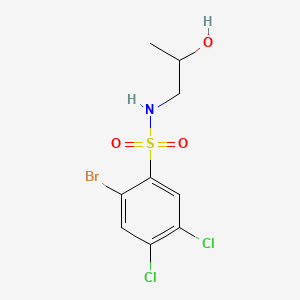

The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a derivative of 1,2,4-triazole. The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized, and their structures were established by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile”, can be analyzed using various techniques. For example, the structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazoles, including “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile”, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used as ligands for transition metals to create coordination complexes .科学研究应用

新型三唑衍生物及合成方法

三唑类化合物,包括类似于“2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-4-碳腈”的化合物,因其在创造具有各种生物活性的新药物方面的重要性而备受关注。Ferreira等人(2013年)的综述强调了三唑类化合物的多样结构变化对其广泛生物活性的贡献。该研究讨论了新的合成方法和生物评价方法的发展,强调了寻找更高效、绿色化学合成方法的重要性,因为这些化合物在治疗新疾病和对抗耐药细菌和病毒方面的应用(Ferreira et al., 2013)。

杂环N-氧化物分子在合成和药物应用中的作用

Li等人(2019年)综述了杂环N-氧化物分子的合成和应用,其中包括来自吡啶和吲哚的衍生物,展示了它们在有机合成、催化和药物应用中的实用性。这些化合物在形成金属配合物、设计催化剂以及展现抗癌、抗菌和抗炎活性方面显示出潜力。该综述强调了杂环N-氧化物衍生物在推动化学和药物开发领域的重要性(Li et al., 2019)。

吡唑并[3,4-b]吡啶激酶抑制剂

Wenglowsky(2013年)讨论了吡唑并[3,4-b]吡啶的实用性,这是一种与“2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-4-碳腈”相似的支架,在激酶抑制剂设计中发挥作用。该支架通过多种结合方式与激酶相互作用的多功能性使其成为许多激酶抑制专利中的关键元素,涵盖了广泛的激酶靶点。该综述提供了有关吡唑并[3,4-b]吡啶在与激酶形成关键相互作用方面的结构适应性的见解,这对于新治疗剂的开发至关重要(Wenglowsky, 2013)。

三唑含有支架的合成和应用

Nasri等人(2021年)关注1,2,4-三唑含有支架的合成策略和药理学意义,这一类别包括类似于“2-(3-溴-1H-1,2,4-三唑-1-基)吡啶-4-碳腈”的化合物。该综述总结了使用3-氨基-1,2,4-三唑创建这些支架的最新方法,说明了1,2,4-三唑在治疗癌症、微生物感染和其他疾病的药物发现研究中的重要性。它鼓励进一步研究开发获取新的三唑含有化合物的高效方法(Nasri et al., 2021)。

作用机制

Target of Action

2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile primarily targets enzymes involved in cellular signaling pathways, particularly those with kinase activity. These enzymes play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, making it a potential candidate for therapeutic applications in cancer and other proliferative diseases .

Mode of Action

The compound interacts with its target enzymes by binding to the active site, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream substrates, which is essential for the propagation of signaling cascades. The inhibition of kinase activity leads to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell cycle progression and survival. Inhibition of these pathways results in cell cycle arrest and induction of apoptosis, thereby reducing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. The compound is metabolized primarily in the liver through cytochrome P450 enzymes and is excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of kinase activity leads to decreased phosphorylation of key signaling proteins. This results in the downregulation of pro-survival and proliferative signals, inducing apoptosis and cell cycle arrest. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .

Action Environment

The efficacy and stability of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical entities. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. Additionally, the presence of other drugs or metabolic inhibitors can affect its bioavailability and efficacy .

安全和危害

未来方向

The 1,2,4-triazole nucleus, including “2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile”, provides an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHIXFDOIOXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-4-methoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603116.png)